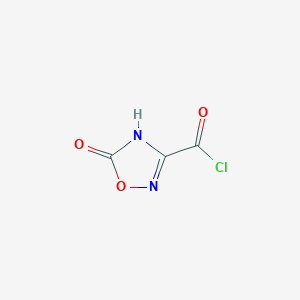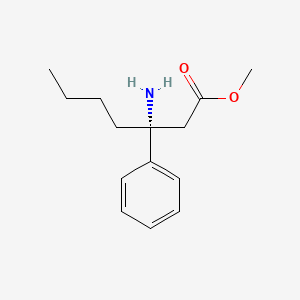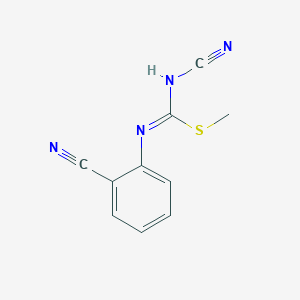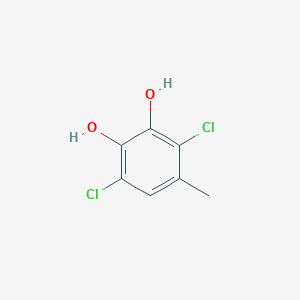
3,6-Dichloro-4-methylcatechol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Dichloro-4-methylcatechol is an organic compound belonging to the catechol family It is characterized by the presence of two chlorine atoms and one methyl group attached to the benzene ring of catechol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dichloro-4-methylcatechol can be achieved through several methods. One common approach involves the chlorination of 4-methylcatechol. The reaction typically requires the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions on the benzene ring.
Industrial Production Methods
Industrial production of this compound often involves a multi-step process starting from readily available raw materials. The process may include steps such as chlorination, purification, and crystallization to obtain the final product with high purity. The reaction conditions are optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
3,6-Dichloro-4-methylcatechol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to simpler catechols.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.
Major Products Formed
Oxidation: Formation of dichloroquinones.
Reduction: Formation of simpler catechols.
Substitution: Formation of various substituted catechols depending on the nucleophile used.
Applications De Recherche Scientifique
3,6-Dichloro-4-methylcatechol has several applications in scientific research:
Environmental Science: It is studied for its role in the degradation of chlorinated aromatic compounds by microorganisms.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its potential effects on enzyme activity and metabolic pathways.
Industrial Applications: Utilized in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3,6-Dichloro-4-methylcatechol involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor or activator of specific enzymes. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with active sites of enzymes, altering their activity. In environmental systems, it undergoes microbial degradation through pathways involving dioxygenases and dehydrogenases.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,4-Dichloro-6-methylcatechol
- 4,6-Dichloro-3-methylcatechol
- 2,5-Dichloro-4-methylcatechol
Uniqueness
3,6-Dichloro-4-methylcatechol is unique due to its specific substitution pattern, which influences its reactivity and interaction with biological systems. Compared to other dichloromethylcatechols, it exhibits distinct degradation pathways and metabolic routes, making it a valuable compound for studying microbial degradation and environmental impact.
Propriétés
Formule moléculaire |
C7H6Cl2O2 |
|---|---|
Poids moléculaire |
193.02 g/mol |
Nom IUPAC |
3,6-dichloro-4-methylbenzene-1,2-diol |
InChI |
InChI=1S/C7H6Cl2O2/c1-3-2-4(8)6(10)7(11)5(3)9/h2,10-11H,1H3 |
Clé InChI |
CHQNQSPYETYIHI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1Cl)O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



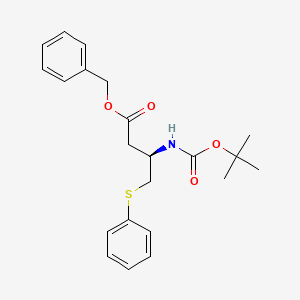




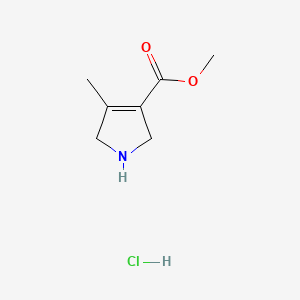

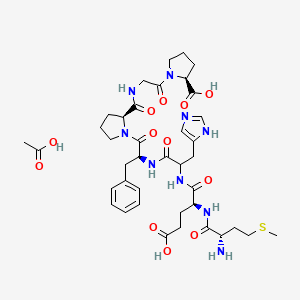
![2-(7-Ethylimidazo[1,2-a]pyridin-2-yl)ethan-1-amine](/img/structure/B13907588.png)
